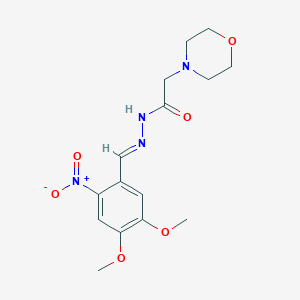
1-(2,6-dimethoxybenzoyl)piperazine
Descripción general
Descripción
“1-(2,6-dimethoxybenzoyl)piperazine” is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The piperazine ring is inserted into a more complex polycyclic structure .Chemical Reactions Analysis
Piperazine compounds, including “this compound”, can undergo various chemical reactions. For example, they can participate in condensation amidation reactions with benzoic acid . In these reactions, HATU is used as a coupling reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 250.29 . More detailed properties such as melting point, boiling point, and density were not found in the search results .Mecanismo De Acción
Target of Action
The primary target of 1-(2,6-dimethoxybenzoyl)piperazine is the 5-hydroxytryptamine (serotonin, 5-HT)1A receptor (5-HT1AR) . This receptor plays a crucial role in the regulation of serotonin levels in the brain, which is associated with mood and behavior.
Mode of Action
This compound interacts with its target, the 5-HT1AR, by binding to it with high affinity . This binding triggers a series of biochemical reactions that result in an increase in the serotonin level in the brain .
Biochemical Pathways
The interaction of this compound with 5-HT1AR affects the 5-HT1AR/BDNF/PKA pathway . This pathway is involved in the regulation of serotonin levels and the expression of Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA). The compound’s action on this pathway leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, optimize the pharmacokinetic properties, and facilitate easy handling in synthetic chemistry .
Result of Action
The result of the action of this compound is a significant increase in the serotonin level in the brain . This leads to an increase in the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus . These changes at the molecular and cellular level could potentially contribute to the compound’s antidepressant activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,6-dimethoxybenzoyl)piperazine in lab experiments is its high potency and selectivity towards the 5-HT1A and 5-HT2A receptors. This makes it a valuable tool compound for the study of these receptors and their role in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)piperazine. One area of research is the development of novel this compound analogs with improved pharmacological properties. Another area of research is the study of the role of this compound in various pathological conditions, such as depression, anxiety, and schizophrenia. Finally, the use of this compound as a tool compound in the study of the serotonin system and its role in various physiological and pathological conditions is an area of research that is likely to continue to grow in the future.
Conclusion:
In conclusion, this compound is a valuable tool compound that has shown potential in various areas of scientific research. Its high potency and selectivity towards the 5-HT1A and 5-HT2A receptors make it a valuable tool for the study of these receptors and their role in various physiological and pathological conditions. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
1-(2,6-dimethoxybenzoyl)piperazine has been used in various scientific research fields. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been shown to have anticonvulsant and neuroprotective properties. In addition, it has been used as a tool compound in the study of serotonin receptors and their role in various physiological and pathological conditions.
Safety and Hazards
While specific safety and hazard information for “1-(2,6-dimethoxybenzoyl)piperazine” was not found, piperazine compounds can be hazardous. They can cause skin burns, eye damage, and may cause an allergic skin reaction . They may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propiedades
IUPAC Name |
(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQGLHBUUJIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(3-methyl-2-thienyl)ethyl]-2-furamide](/img/structure/B3895515.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895518.png)

![4-methyl-N-[2-(2-thienyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B3895529.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-4-(1-piperidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3895550.png)
![4-[(3-ethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3895555.png)
![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![N-{4-[3-(1-naphthyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3895565.png)
![3-ethoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3895568.png)
![(2-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3895573.png)
![N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B3895589.png)

![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3895597.png)